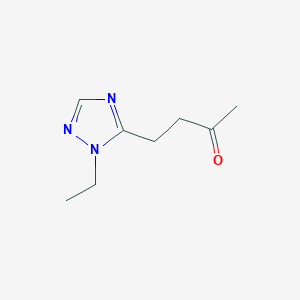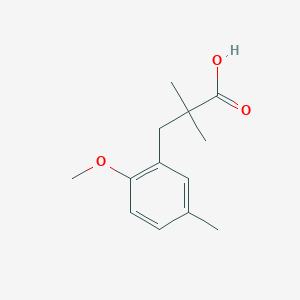
Tert-butyl 4-mercaptoazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-sulfanylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-sulfanylazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the tert-butyl and sulfanyl groups. One common method is the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The tert-butyl group can be introduced via esterification with tert-butyl alcohol in the presence of an acid catalyst . The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .
Industrial Production Methods
Industrial production of tert-butyl 4-sulfanylazepane-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-sulfanylazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-sulfanylazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-sulfanylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-oxoazepane-1-carboxylate: Similar structure but with an oxo group instead of a sulfanyl group.
Tert-butyl 4-aminopiperidine-1-carboxylate: Contains a piperidine ring instead of an azepane ring.
Uniqueness
Tert-butyl 4-sulfanylazepane-1-carboxylate is unique due to the presence of both the sulfanyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
tert-butyl 4-sulfanylazepane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-4-5-9(15)6-8-12/h9,15H,4-8H2,1-3H3 |
Clé InChI |
DPLVKMBMIUTPST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)








amine](/img/structure/B13530659.png)
